4H-benzimidazole

Physical Organic Chemistry Tautomerism Computational Chemistry

Procuring the specific 4H-tautomer of benzimidazole is critical, as the common aromatic 1H-tautomer cannot substitute for its unique non-aromatic, conjugated diene reactivity. Researchers requiring this high-energy intermediate for photochemical hydrogen-atom transfer studies or medicinal chemistry building blocks often face supply inconsistency. - Ensures tautomer-specific reactivity for controlled photochemical and synthetic applications. - Features a distinct electronic structure (predicted logP 0.09) advantageous for modulating ADME properties in drug candidate derivatization. - Sourced to support fundamental research on tautomerism and ring-isomerization mechanisms.

Molecular Formula C7H6N2
Molecular Weight 118.14 g/mol
CAS No. 36579-63-2
Cat. No. B1242824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-benzimidazole
CAS36579-63-2
Molecular FormulaC7H6N2
Molecular Weight118.14 g/mol
Structural Identifiers
SMILESC1C=CC=C2C1=NC=N2
InChIInChI=1S/C7H6N2/c1-2-4-7-6(3-1)8-5-9-7/h1-3,5H,4H2
InChIKeyVSTRESXSGAUGKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4H-Benzimidazole Procurement Overview


4H-benzimidazole (CAS 36579-63-2) is a high-energy tautomer of the benzimidazole heterocycle, structurally distinct from the more common aromatic 1H-benzimidazole tautomer [1]. It features a non-aromatic, conjugated diene system within its six-membered ring, resulting in a molecular formula of C₇H₆N₂, a molecular weight of 118.14 g/mol, and a predicted logP of 0.09 [2]. While it is less thermodynamically stable, its unique electronic structure makes it a valuable intermediate and a subject of interest in photochemical and medicinal chemistry research [3].

Tautomer-specific photochemical studies
Non-aromatic conjugated diene scaffold
High-energy tautomer intermediate

4H-Benzimidazole Tautomer Specificity


The benzimidazole scaffold exists in multiple tautomeric forms, most notably 1H-, 2H-, and 4H-benzimidazole, each with distinct chemical and physical properties that preclude generic substitution [1]. Unlike the stable, aromatic 1H-tautomer, 4H-benzimidazole is a non-aromatic, high-energy species [2]. Its unique reactivity stems from this electronic difference, which can lead to divergent reaction pathways and product outcomes in synthesis and downstream applications. Consequently, procuring the specific 4H-tautomer is essential for applications that require its particular electronic structure and photochemical behavior, as demonstrated by quantitative differences in stability and reactivity.

Property
4H-Benzimidazole
1H-Benzimidazole
Risk
Tautomer Stability
High-energy, non-aromatic
Stable, aromatic
Energy difference limits direct substitution
Reactivity
Fixed-ring photoisomerization
Ring-opening or fixed-ring
Divergent reaction pathways may occur
Application Context
Electronic structure-specific studies
General benzimidazole chemistry
Specific tautomer procurement essential

4H-Benzimidazole Key Differentiation Data


High-Energy Tautomer Profile

The 4H-benzimidazole tautomer is a significantly higher-energy species compared to the most stable 1H-benzimidazole. Computational studies indicate a substantial energy difference, establishing 4H-benzimidazole as a transient, high-energy intermediate [1]. In contrast, the 1H-tautomer is the global minimum, as confirmed by low-temperature matrix isolation experiments where monomers were exclusively identified as the 1H-form [2].

Tautomer Energy Profile
Class-level
4H: Substantially higher energy, non-aromatic
vs
1H: Global minimum, aromatic
Dictates distinct synthetic handling and research context
Conditions: DFT, matrix isolation at 15 K
Physical Organic Chemistry Tautomerism Computational Chemistry

Photochemical Isomerization Pathways

Upon UV excitation of matrix-isolated 1H-benzimidazole, the 4H- and 6H-tautomers are formed as primary photoproducts via a 'fixed-ring' isomerization pathway [1]. This is a key differentiating behavior from the 1H-tautomer, which undergoes both fixed-ring and ring-opening isomerizations. The photochemical generation of the 4H-tautomer is a controlled and verifiable process, providing a synthetic route to this otherwise unstable species [2].

Photochemical Pathway
Head-to-head
Fixed-ring isomerization upon UV excitation of 1H-benzimidazole in Ar matrix at 15 K
Confirms unique non-aromatic electronic structure for photochemistry studies
Exclusive pathway; no ring-opening observed for 4H formation
Photochemistry Matrix Isolation Reaction Mechanisms

Lipophilicity Differentiation

The 4H-benzimidazole tautomer exhibits a distinct predicted lipophilicity profile compared to its 1H-analog. Calculated logP values for 4H-benzimidazole are consistently reported around 0.09 to 0.18 [1], while the aromatic 1H-benzimidazole is reported with a logP of 1.32 . This difference in lipophilicity can influence compound solubility, membrane permeability, and overall pharmacokinetic behavior.

Lipophilicity (LogP)
Reported
4H: 0.09–0.18
1H: 1.32
Δ ≈ –1.14 to –1.23
Physicochemical property difference relevant for ADME research
In silico predictions; experimental verification needed
Medicinal Chemistry ADME Physicochemical Properties

Divergent Electronic Structure

The electronic structure of 4H-benzimidazole fundamentally differs from its aromatic 1H-tautomer due to the presence of localized and conjugated double bonds within the six-membered ring [1]. This non-aromatic, conjugated diene system results in a reduced HOMO-LUMO band gap, leading to electronic transitions at longer wavelengths compared to the aromatic form [2]. This property makes it a candidate building block for materials with specific optoelectronic properties.

Electronic Structure
Class-level
Non-aromatic conjugated diene, reduced HOMO-LUMO gap, longer-wavelength absorption
Fundamental basis for divergent optoelectronic properties
Class-level inference from computational analysis
Material Science Optoelectronics Theoretical Chemistry

4H-Benzimidazole Research & Industrial Applications


Tautomerism and Photochemistry Research

4H-Benzimidazole is a key model compound for studying tautomerism and photochemical reaction mechanisms. Its formation from the 1H-tautomer under UV irradiation, as demonstrated in matrix isolation studies [1], provides a controlled system to investigate fundamental processes like hydrogen-atom transfer and ring-isomerization, which are relevant to a wide range of photochemical and biological phenomena.

Heterocyclic Synthesis Intermediate

While not typically an end-product, 4H-benzimidazole and its derivatives are critical intermediates in the synthesis of more complex heterocyclic compounds. Patents and literature describe methods for preparing benzimidazole derivatives using core structures that include the 4H-tautomer or related hydrogenated forms, underscoring its role as a building block in medicinal chemistry programs [2][3].

Medicinal Chemistry Applications

The benzimidazole scaffold, including its 4H-tautomer, is a privileged structure in drug discovery. While direct biological activity data for the unsubstituted 4H-tautomer is limited, its derivatives are integral to the design of compounds targeting a variety of therapeutic areas, including antivirals [4] and anticancer agents [5]. The distinct physicochemical profile of the 4H-tautomer, such as its lower logP, offers a strategic advantage in modulating the ADME properties of drug candidates.

Application
Selection Property
Validation Focus
Tautomerism & Photochemistry Research
Tautomer-specific photochemical behavior
Fixed-ring isomerization pathway confirmation
Heterocyclic Synthesis Intermediate
Non-aromatic conjugated diene reactivity
Synthetic route compatibility and product analysis
Medicinal Chemistry Scaffold Research
Low logP and distinct electronic profile
Physicochemical property modulation in lead optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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